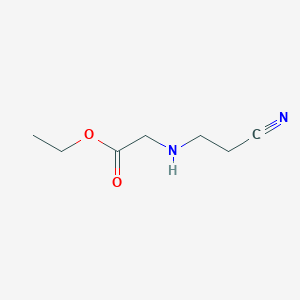

Ethyl 2-(2-cyanoethylamino)acetate

Description

Ethyl 2-(2-cyanoethylamino)acetate (CAS: 44981-94-4) is an organic compound featuring a cyanoethylamino group (-NH-CH2-CH2-CN) attached to an ethyl acetate backbone. Its molecular formula is C7H12N2O2, with a molecular weight of 156.18 g/mol. It is synthesized via condensation reactions and is typically available at ≥96% purity for research applications .

Properties

IUPAC Name |

ethyl 2-(2-cyanoethylamino)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2O2/c1-2-11-7(10)6-9-5-3-4-8/h9H,2-3,5-6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBPUJTNHAUBDKF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CNCCC#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901292976 | |

| Record name | N-(2-Cyanoethyl)glycine ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901292976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

44981-94-4 | |

| Record name | N-(2-Cyanoethyl)glycine ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=44981-94-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(2-Cyanoethyl)glycine ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901292976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-(2-cyanoethylamino)acetate can be synthesized through the cyanoacetylation of amines. One common method involves the reaction of ethyl cyanoacetate with 2-aminoethanol under controlled conditions. The reaction typically requires a solvent such as ethanol and a catalyst like sodium ethoxide. The mixture is heated to facilitate the reaction, resulting in the formation of this compound .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale batch reactors. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors is also explored to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2-cyanoethylamino)acetate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the cyano group to an amine group.

Substitution: The ester group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Nucleophiles like amines or alcohols can react with the ester group under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .

Scientific Research Applications

Pharmaceutical Synthesis

Ethyl 2-(2-cyanoethylamino)acetate serves as a precursor for the synthesis of various pharmacologically active compounds:

- Anticonvulsants : It is involved in synthesizing compounds like valproic acid, which is used to treat epilepsy.

- Antibiotics : The compound has been explored as a starting material for synthesizing trimethoprim, an antibiotic used in combination therapies.

- Anti-gout Agents : It plays a role in synthesizing allopurinol, which is used to manage chronic gout.

Synthesis of Heterocycles

This compound is particularly valuable in the synthesis of heterocyclic compounds, which are essential in medicinal chemistry:

- Pyrimidines : Used to synthesize pyrimidine derivatives that have applications as antiviral agents.

- Pyrroles : It can be transformed into pyrrole derivatives utilized in various therapeutic contexts.

Material Science

This compound has potential applications in material science due to its reactivity:

- Polymer Chemistry : It can be used to create polymeric materials with specific functional properties through polymerization reactions.

Case Study 1: Synthesis of Valproic Acid

Valproic acid is synthesized from this compound through a multi-step reaction involving hydrolysis and decarboxylation. This process illustrates the compound's utility in developing anticonvulsant drugs.

Case Study 2: Production of Trimethoprim

The synthesis of trimethoprim involves using this compound as a key intermediate. The reaction pathway includes several steps, such as cyclization and functional group modifications, showcasing its importance in antibiotic development.

Summary Table of Applications

| Application Area | Specific Compounds | Notes |

|---|---|---|

| Pharmaceutical Synthesis | Valproic Acid | Anticonvulsant |

| Trimethoprim | Antibiotic | |

| Allopurinol | Anti-gout agent | |

| Heterocycle Synthesis | Pyrimidines | Antiviral agents |

| Pyrroles | Therapeutic applications | |

| Material Science | Polymer Chemistry | Development of functional materials |

Mechanism of Action

The mechanism of action of Ethyl 2-(2-cyanoethylamino)acetate involves its interaction with specific molecular targets. The cyano group can participate in nucleophilic addition reactions, while the ester group can undergo hydrolysis. These interactions facilitate the compound’s role as an intermediate in various synthetic pathways .

Comparison with Similar Compounds

Ethyl 2-amino-2-cyanoacetate (CAS: 32683-02-6)

Structural Differences :

- Ethyl 2-amino-2-cyanoacetate replaces the cyanoethylamino group with a directly attached amino (-NH2) and cyano (-CN) group on the same carbon atom. Key Properties:

- Molecular formula: C5H8N2O2 (lighter due to fewer carbons).

- Reactivity: The adjacent amino and cyano groups enable cyclization reactions (e.g., forming imidazoles), unlike Ethyl 2-(2-cyanoethylamino)acetate, where the amino group is separated from the cyano group by an ethylene bridge. Applications: Used in peptide mimetics and heterocyclic synthesis .

Ethyl 2-phenylacetoacetate (CAS: 5413-05-8)

Structural Differences :

- Contains a phenyl group and acetyl group instead of the cyanoethylamino moiety. Key Properties:

- Molecular formula: C12H14O3 (higher molecular weight due to aromatic substitution).

- Reactivity: The β-keto ester group facilitates Claisen condensations, unlike the cyanoethylamino group in this compound, which participates in nucleophilic substitutions. Applications: Precursor in synthesizing phenylacetone and amphetamine derivatives .

Ethyl 2-Chloroacetoacetate (CAS: 609-15-4)

Structural Differences :

- Substitutes the cyanoethylamino group with a chloro (-Cl) atom. Key Properties:

- Molecular formula: C5H7ClO3 (lower nitrogen content).

- Applications: Intermediate in pharmaceuticals (e.g., antimalarials) and agrochemicals .

Ethyl 2-(diethylamino)-2-phenylacetate (CAS: 2059944-97-5)

Structural Differences :

- Features a diethylamino group (-N(C2H5)2) and phenyl group instead of the cyanoethylamino moiety. Key Properties:

- Molecular formula: C14H21NO2 (bulkier substituents).

- Solubility: Increased lipophilicity due to the diethylamino group, contrasting with the polar cyanoethylamino group in this compound. Applications: Used in chiral resolution and as a ligand in asymmetric catalysis .

Tabulated Comparison of Key Parameters

Biological Activity

Ethyl 2-(2-cyanoethylamino)acetate, known by its CAS number 44981-94-4, is a compound that has garnered interest in various biological contexts. This article provides a comprehensive overview of its biological activity, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

- Chemical Formula : CHNO

- Molecular Weight : 156.18 g/mol

- Structure : this compound features an ethyl ester functional group attached to a cyanoethylamino moiety, which contributes to its biological activities.

Pharmacological Properties

This compound has demonstrated several pharmacological activities:

- Antimicrobial Activity : Studies indicate that compounds with similar structures exhibit significant antibacterial and antifungal properties. For instance, derivatives of cyanoethylamine have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections .

- Anti-inflammatory Effects : Research has highlighted the anti-inflammatory potential of related compounds. The presence of the cyanoethyl group may enhance the compound's ability to modulate inflammatory pathways, making it a candidate for further investigation in inflammatory diseases .

- Cytotoxicity Against Cancer Cells : Preliminary studies suggest that this compound may possess cytotoxic properties against certain cancer cell lines. The mechanism is believed to involve the induction of apoptosis in malignant cells, although more detailed studies are required to elucidate this pathway .

The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, potential mechanisms include:

- Inhibition of Key Enzymes : Similar compounds have been shown to inhibit enzymes involved in inflammation and cancer progression. This inhibition could lead to reduced cell proliferation and inflammation.

- Modulation of Signal Transduction Pathways : The compound may interact with specific receptors or pathways that regulate cellular responses to stress and inflammation .

Study 1: Antimicrobial Activity Assessment

A study evaluated the antimicrobial efficacy of this compound against various bacterial strains. The results indicated that the compound exhibited significant inhibition zones compared to control groups, suggesting its potential as an antimicrobial agent.

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Candida albicans | 14 |

Study 2: Anti-inflammatory Properties

In a rat model of induced inflammation, this compound was administered and showed a marked reduction in paw edema compared to untreated controls. This suggests that the compound may effectively reduce inflammation.

| Treatment Group | Paw Edema (mm) |

|---|---|

| Control | 10 |

| This compound (50 mg/kg) | 5 |

| This compound (100 mg/kg) | 3 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.